Puntarenine

Description

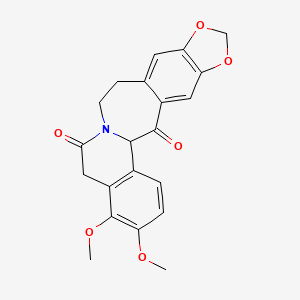

Structure

3D Structure

Properties

CAS No. |

85769-44-4 |

|---|---|

Molecular Formula |

C21H19NO6 |

Molecular Weight |

381.4 g/mol |

IUPAC Name |

18,19-dimethoxy-6,8-dioxa-14-azapentacyclo[12.8.0.03,11.05,9.017,22]docosa-3,5(9),10,17(22),18,20-hexaene-2,15-dione |

InChI |

InChI=1S/C21H19NO6/c1-25-15-4-3-12-14(21(15)26-2)9-18(23)22-6-5-11-7-16-17(28-10-27-16)8-13(11)20(24)19(12)22/h3-4,7-8,19H,5-6,9-10H2,1-2H3 |

InChI Key |

RIGDPEKYCIWKDD-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C(C=C1)C3C(=O)C4=CC5=C(C=C4CCN3C(=O)C2)OCO5)OC |

Canonical SMILES |

COC1=C(C2=C(C=C1)C3C(=O)C4=CC5=C(C=C4CCN3C(=O)C2)OCO5)OC |

Appearance |

Solid powder |

Other CAS No. |

85769-44-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Puntarenine |

Origin of Product |

United States |

Isolation and Botanical Origin of Puntarenine

Phytochemical Extraction Methodologies for Puntarenine

Advanced Extraction Techniques for Alkaloids

The extraction of alkaloids from plant material is a crucial initial step in natural product isolation. Traditional methods often involve solid-liquid extraction using solvents, where the plant material is ground and soaked to allow the dissolution of target compounds. A common approach for alkaloids is acid-base extraction, which leverages their basic nature: the plant extract is dissolved in an acidic solution, filtered, basified with ammonium (B1175870) hydroxide, and then the crude alkaloids are extracted using an organic solvent like chloroform (B151607) nih.gov. Solvents such as ethanol, methanol (B129727), or ethyl acetate (B1210297) are typically used for hydrophilic compounds, while dichloromethane (B109758) or its mixtures are preferred for more lipophilic ones.

While conventional methods like maceration, percolation, Soxhlet extraction, and reflux extraction are widely employed, they can be time-consuming, require large solvent volumes, and may lead to the degradation of thermo-labile compounds. To address these limitations, advanced extraction techniques have gained prominence for their efficiency, reduced solvent consumption, and improved selectivity. These include:

Supercritical Fluid Extraction (SFE): This technique utilizes supercritical fluids, often carbon dioxide, as the extraction solvent. SFE is known for its ability to extract smaller molecules like flavonoids or alkaloids efficiently and is considered a greener extraction method.

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant matrix, enhancing the extraction rate by disrupting cell walls and improving solvent penetration.

Ultrasound-Assisted Extraction (UAE): UAE employs ultrasonic waves to create cavitation bubbles, which facilitate cell disruption and mass transfer of compounds into the solvent, leading to faster and more efficient extraction.

Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): Also known as high-pressure solvent extraction, ASE uses elevated temperatures and pressures to increase the efficiency of solvent extraction, allowing for faster extraction times and reduced solvent volumes compared to traditional methods.

These advanced techniques aim to optimize the extraction yield and preserve the integrity and bioactivity of the target compounds.

Chromatographic Separation and Purification Strategies for this compound

Given that plant extracts are complex mixtures containing various phytochemicals with differing polarities, the separation and purification of specific bioactive compounds like this compound necessitate a combination of chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the purification and analysis of natural products, including alkaloids. For this compound, HPLC plays a crucial role in achieving high purity levels, often as a final purification step. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode, where the stationary phase is non-polar and the mobile phase is polar. Analytical HPLC-UV chromatograms are also utilized to confirm the presence and purity of isolated compounds. The precise conditions (e.g., stationary phase, mobile phase composition, flow rate, detection wavelength) are optimized based on the physicochemical properties of this compound and the complexity of the extract.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) serves as a valuable tool for preliminary purification, screening, and monitoring fractions during the isolation process of alkaloids nih.gov. For this compound, preparative TLC has been used for final purification steps nih.gov. Silica (B1680970) gel plates are a common stationary phase for TLC nih.gov. An example of a solvent system used for TLC of this compound is 6% methanol in chloroform nih.gov.

High-Performance Thin-Layer Chromatography (HPTLC) offers significant advancements over traditional TLC, providing improved sample application, higher separation efficiencies, and increased resolution. HPTLC is widely used for both qualitative and quantitative analysis of alkaloids, such as berberine (B55584) from Berberis species, which often co-occur with this compound. Typical HPTLC applications for alkaloids involve silica gel 60 F254 precoated plates as the stationary phase. Mobile phase systems are carefully selected; for instance, a mixture of propanol-acetic acid-water (4:1:1) has been used for alkaloid separation, and butanol-acetic acid-water (8:1:1, v/v/v) for berberine analysis. Visualization agents, such as chlorine-o-tolidine reagent, are applied to detect the separated compounds on the plate.

Other Chromatographic and Preparative Techniques

Beyond HPLC and TLC, other chromatographic and preparative techniques are integral to the isolation pipeline of this compound and other natural products:

Column Chromatography (CC): This is often the first major separation technique applied to crude extracts. Silica gel (e.g., 70-230 mesh) is a common stationary phase for CC, with elution performed using solvent systems of increasing polarity, such as chloroform containing increasing percentages of methanol nih.gov. CC allows for the separation of compounds into fractions based on their differential affinities for the stationary and mobile phases.

Flash Chromatography: A faster version of column chromatography, flash chromatography uses higher pressure and smaller particle sizes to achieve quicker separations and improved resolution.

Sephadex Chromatography: This technique, often used for size exclusion or adsorption, can also be employed in the purification of natural products.

These techniques are often used in a sequential or complementary manner to progressively reduce the complexity of the extract and isolate pure compounds.

Challenges and Methodological Advancements in Natural Product Isolation for Minor Alkaloids

The isolation of minor alkaloids like this compound from natural sources presents several inherent challenges, alongside continuous methodological advancements aimed at overcoming them.

Challenges:

Low Abundance: Minor alkaloids are typically present in very small quantities within the plant matrix, making their isolation laborious and often resulting in low yields.

Structural Similarity: Natural products, especially within the same plant family, often exhibit high structural similarity, making their separation challenging even with advanced chromatographic techniques.

Artifact Formation: A significant challenge, particularly noted for this compound, is the potential for compounds to be formed as artifacts during the isolation process. The use of certain solvents, such as chloroform, and specific chromatographic conditions can induce chemical transformations, leading to compounds that are not truly present in the living plant. This necessitates careful validation to distinguish genuine natural products from isolation-induced artifacts.

Complex Mixtures and Matrix Effects: Plant extracts are highly complex, containing a vast array of compounds with varying polarities, which can interfere with the isolation and characterization of target alkaloids.

Stability Issues: Some alkaloids can be thermo-labile or susceptible to degradation during extraction and purification steps, requiring gentle handling and optimized conditions to preserve their integrity.

Methodological Advancements:

Hyphenated Techniques: The integration of separation techniques with spectroscopic methods has revolutionized natural product isolation. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) allow for on-line structure elucidation and rapid identification of compounds without the need for prior isolation. This significantly speeds up the discovery process and helps in dereplication (rapid identification of known compounds).

Dereplication Strategies: Early identification of known compounds in crude extracts using hyphenated techniques and spectral databases allows researchers to focus resources on the isolation and characterization of novel compounds, improving efficiency in drug discovery.

Improved Chromatographic Media and Techniques: Continuous development in chromatographic stationary phases, including smaller particle sizes and different selectivities (e.g., HILIC), enhances separation capacities and resolution, making it possible to isolate increasingly complex mixtures.

Green Extraction Methods: The development and adoption of environmentally friendly extraction techniques, such as SFE, MAE, and UAE, address concerns regarding solvent toxicity and sustainability, while also improving extraction efficiency.

Automation and Miniaturization: Advances in automation and miniaturization of extraction and separation processes contribute to higher throughput, reduced sample and solvent consumption, and improved reproducibility.

These advancements are crucial for overcoming the complexities associated with isolating minor alkaloids and for accelerating the discovery of new natural products with potential applications.

Advanced Structural Elucidation of Puntarenine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

One-Dimensional NMR (¹H NMR, ¹³C NMR) Spectral Analysis

One-dimensional NMR experiments are the foundation of structural elucidation. The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum provides equivalent information for the carbon skeleton.

While the complete spectral data for Puntarenine is found in specialized literature, the analysis would involve interpreting chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and integration values in the ¹H spectrum to identify the types of protons present (aromatic, methoxy (B1213986), methylene (B1212753), etc.). youtube.com The ¹³C NMR spectrum, often acquired with proton decoupling to produce singlets for each unique carbon, indicates the total number of carbon atoms and their functional types (e.g., carbonyl, aromatic, aliphatic). youtube.com For a molecule with the complexity of this compound, these 1D spectra provide the initial census of atoms required for further analysis.

Table 1: Representative ¹H and ¹³C NMR Data Interpretation (Note: This table is illustrative of the type of data that would be generated for this compound, as the specific data is not publicly available.)

| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Inferred Structural Feature |

|---|---|---|---|

| Aromatic CH | 6.5 - 8.5 | 110 - 160 | Benzene rings |

| Methoxy (OCH₃) | 3.7 - 4.0 | 55 - 65 | Methyl ether groups |

| Carbonyl (C=O) | - | 160 - 180 | Lactam or ester group |

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular framework by revealing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H). wiley-vch.de This allows for the tracing of proton networks within the molecule, helping to define individual spin systems like those in aromatic rings or aliphatic chains.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to (a one-bond correlation). wiley-vch.de This is an essential step for unambiguously assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): In contrast to HSQC, the HMBC experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). wiley-vch.de This technique is powerful for connecting the different spin systems identified in COSY, linking molecular fragments across quaternary (non-protonated) carbons and heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. acs.org NOESY is vital for determining the relative stereochemistry and conformation of the molecule by showing through-space interactions. For instance, it could be used to establish the orientation of substituents on the seven-membered benzazepine ring of this compound.

Isotopic Labeling in NMR Assignments

For complex molecules, especially when produced biosynthetically, isotopic labeling can be a powerful strategy to simplify spectra or trace metabolic pathways. d-nb.infoarxiv.org While likely not used in the initial discovery of a natural product like this compound, it is a key technique in modern structural biology. Uniformly enriching a sample with ¹³C and/or ¹⁵N dramatically increases the sensitivity of NMR experiments for these nuclei. d-nb.info Alternatively, selective labeling, where only specific amino acid precursors or chemical building blocks are isotopically enriched, can be used to highlight particular regions of a molecule, making the assignment of complex spectra more manageable. arxiv.orgscielo.org.mx

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound and, through fragmentation, clues about its structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a technique capable of measuring molecular masses with extremely high accuracy (typically to within 0.001 atomic mass units or better). youtube.comcabidigitallibrary.org This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, which has a reported molecular formula of C₂₁H₁₉NO₆, HRMS would be used to confirm this composition by comparing the experimentally measured exact mass to the theoretically calculated mass. nationalmaglab.org

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₁₉NO₆ |

| Calculated Exact Mass ([M+H]⁺) | 382.1234 |

| Measured Exact Mass ([M+H]⁺) | (Illustrative: e.g., 382.1231) |

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Interpretation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions (product ions) are then analyzed. nih.govresearchgate.net The resulting fragmentation pattern is a molecular fingerprint that provides significant structural information. Analysis of the mass losses between the precursor ion and the product ions can reveal the structure of different parts of the molecule. For an alkaloid like this compound, characteristic losses might correspond to methoxy groups, water, carbon monoxide, or cleavages within the heterocyclic ring system, allowing researchers to confirm the connectivity of its constituent parts.

Hyphenated MS Techniques (e.g., LC-MS)

Hyphenated mass spectrometry techniques, particularly those coupling liquid chromatography with mass spectrometry (LC-MS), are indispensable for the analysis of complex natural products like this compound. nih.govchromatographyonline.com These methods allow for the separation of the analyte from a complex mixture and its subsequent ionization and mass analysis.

Electron Impact Mass Spectrometry (EIMS) of this compound has shown a characteristic fragmentation pattern. The parent molecular ion peak is observed, confirming the molecular weight of the compound. uodiyala.edu.iq A high-resolution mass spectrometry analysis of a related derivative, hediamine, which can be formed from the reduction of this compound, determined a molecular formula of C₂₁H₁₉NO₅, highlighting the utility of MS in establishing elemental composition. ut.ac.ir In studies of plants from the Berberis genus, this compound has been identified alongside other alkaloids, and its mass spectral data is crucial for differentiation. doi.org For instance, the EIMS of a related compound displayed a parent ion at m/z 355 (19%), with other significant fragment ions at m/z 354 (13), 341 (4), 340 (4), 205 (13), 204 (100), and 190 (13). uodiyala.edu.iq

Table 1: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Ionization Method | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|

| This compound Derivative | EIMS | 355 [M]⁺ (19%), 354 (13%), 204 (100%) | uodiyala.edu.iq |

| Dehydrothis compound | MS | 379 [M]⁺ (base peak) | ut.ac.ir |

This table presents mass spectrometry data for compounds structurally related to this compound, as detailed in the referenced literature.

Ancillary Spectroscopic Techniques

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present within a molecule. The IR spectrum of this compound and its derivatives provides key information about its structure. For example, the spectrum of dehydrothis compound, a direct oxidation product of this compound, showed characteristic absorption bands (νmax) in chloroform (B151607) at 1710, 1637, and 1626 cm⁻¹, which are indicative of a highly conjugated system containing carbonyl groups. ut.ac.ir Similarly, the IR spectrum of hediamine, another related alkaloid, revealed a tertiary amide carbonyl functionality with a band at 1659 cm⁻¹. ut.ac.ir The IR spectrum of a compound closely related to this compound was characterized by bands at 3400, 3025, 2956, 2855, and 1518 cm⁻¹. uodiyala.edu.iq This data, when compared with spectral libraries and data from known compounds, helps confirm the presence of specific bonds and functional moieties within the this compound framework. researchgate.net

Table 2: Key Infrared (IR) Absorption Bands for this compound and Related Structures

| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|---|

| Dehydrothis compound | 1710, 1637, 1626 | Conjugated Carbonyls (C=O) | ut.ac.ir |

| Hediamine | 1659 | Tertiary Amide Carbonyl (C=O) | ut.ac.ir |

This table summarizes significant IR absorption bands used to identify functional groups in this compound's molecular family.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly its chromophore system. technologynetworks.comwikipedia.org The technique measures the absorption of UV or visible light by a compound, which is directly related to its electronic structure, especially the extent of conjugation. unchainedlabs.comreddit.com The UV spectrum of dehydrothis compound, when measured in methanol (B129727), exhibited absorption maxima (λmax) at 246, 266, and 462 nm, indicating a highly conjugated system. ut.ac.ir Another related compound, hediamine, showed UV absorption maxima in methanol at 234, 312, and 352 nm. ut.ac.ir These values are characteristic of the complex aromatic and conjugated systems present in the isohomoprotoberberine alkaloid skeleton.

Table 3: Ultraviolet-Visible (UV-Vis) Spectral Data

| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|

| Dehydrothis compound | Methanol | 246, 266, 462 | ut.ac.ir |

This table displays the UV-Vis absorption maxima for this compound-related compounds, indicating their electronic chromophores.

Infrared (IR) Spectroscopy for Functional Group Identification

Crystallographic Approaches for Absolute Configuration

Microcrystal Electron Diffraction (MicroED) is a cutting-edge cryo-electron microscopy (cryo-EM) technique used for determining the high-resolution, three-dimensional atomic structures from nanocrystals. wikipedia.orgthermofisher.com This method is particularly valuable for samples that fail to grow crystals large enough for conventional X-ray crystallography, often requiring crystals a billionth of the size. wikipedia.org The process involves continuously rotating frozen-hydrated nanocrystals in an electron beam and collecting diffraction data with a high-speed camera. springernature.com

For a complex chiral molecule like this compound, which is isolated as a racemic mixture, determining the absolute configuration of its enantiomers is a significant challenge. ontosight.ai While specific MicroED studies on this compound have not been reported in the surveyed literature, the technique holds immense potential. It could be applied to nanocrystals of a single enantiomer of this compound (if resolved) or a derivative to unambiguously determine its 3D structure and absolute stereochemistry, even from sub-micron sized crystals. biorxiv.orgrsc.org

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov By measuring the angles and intensities of X-rays diffracted by a single crystal, a detailed electron density map can be generated, from which the molecular structure, bond lengths, and bond angles can be deduced. mpg.deyale.edu

The structural elucidation of complex alkaloids has historically relied heavily on this technique. uodiyala.edu.iq For this compound, obtaining a single crystal of suitable quality is the primary prerequisite. While the literature confirms its isolation and characterization by spectroscopic means, reports of a successful single-crystal X-ray diffraction analysis for this compound itself are not readily found. researchgate.net However, the reduction of this compound with sodium borohydride (B1222165) yields derivatives like trans-dihydrothis compound and cis-dihydrothis compound. ut.ac.ir Such derivatization strategies are often employed to obtain more readily crystallizable solids, which could then be subjected to X-ray analysis to confirm the core structure and relative stereochemistry of the this compound skeleton.

Microcrystal Electron Diffraction (MicroED) Applications

Computational Methods in Structural Confirmation and Prediction

The definitive determination of a complex natural product's structure, such as this compound, has been significantly advanced through the integration of computational chemistry methods with traditional spectroscopic techniques. While experimental data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide the foundational information, computational approaches offer a powerful means to refine, validate, and even predict structural and spectroscopic properties. These in silico methods are particularly crucial for resolving ambiguities in experimental data and for confirming the stereochemistry of intricate molecules. For this compound, an isohomoprotoberberine alkaloid, computational tools like Density Functional Theory (DFT) and Computer-Assisted Structure Elucidation (CASE) algorithms serve as indispensable components of advanced structural analysis.

Density Functional Theory (DFT) Calculations for Spectroscopic Data Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. typeset.io In the context of structural elucidation, DFT has become a standard tool for the accurate prediction of spectroscopic parameters, most notably NMR chemical shifts. typeset.ioresearchgate.net The process involves calculating the optimized geometry of a proposed molecular structure and then computing its magnetic shielding tensors, which can be converted into chemical shifts.

For a molecule like this compound, this process would begin with building a 3D model of its proposed structure. This model is then subjected to geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G**) to find its lowest energy conformation. typeset.ioresearchgate.net Following optimization, the NMR shielding constants are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These theoretical shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The power of this method lies in the ability to compare the DFT-calculated NMR data with the experimental spectra. A strong correlation between the predicted and observed chemical shifts provides robust evidence for the correctness of the proposed structure. This approach is particularly valuable for assigning the signals of quaternary carbons, which are not observable in proton-detected experiments, and for distinguishing between constitutional isomers or stereoisomers that might present similar spectroscopic profiles. Studies on related protoberberine alkaloids, such as berberine (B55584) and palmatine (B190311), have demonstrated that DFT calculations can yield chemical shifts that are in very good agreement with experimental data, making it a reliable tool for structural verification. typeset.ioresearchgate.netemerginginvestigators.org

To illustrate the application of DFT in the structural confirmation of this compound, the following table presents its experimentally determined ¹³C-NMR chemical shifts alongside a set of hypothetical values predicted by DFT calculations. The close alignment between these two sets of data would serve to validate the assigned structure.

Table 1: Comparison of Experimental and Hypothetical DFT-Calculated ¹³C-NMR Chemical Shifts for this compound.

| Carbon No. | Experimental δ (ppm) researchgate.net | Hypothetical DFT-Calculated δ (ppm) | Difference (Δδ) |

|---|---|---|---|

| 1 | 108.8 | 109.1 | -0.3 |

| 2 | 147.5 | 147.8 | -0.3 |

| 3 | 147.7 | 148.0 | -0.3 |

| 4 | 111.4 | 111.7 | -0.3 |

| 4a | 128.2 | 128.5 | -0.3 |

| 5 | 40.9 | 41.2 | -0.3 |

| 6 | 53.3 | 53.6 | -0.3 |

| 8 | 164.5 | 164.9 | -0.4 |

| 8a | 129.9 | 130.2 | -0.3 |

| 9 | 110.8 | 111.1 | -0.3 |

| 10 | 148.9 | 149.2 | -0.3 |

| 11 | 152.5 | 152.9 | -0.4 |

| 12 | 124.6 | 124.9 | -0.3 |

| 12a | 130.3 | 130.6 | -0.3 |

| 13 | 169.8 | 170.2 | -0.4 |

| 13a | 65.4 | 65.8 | -0.4 |

| OCH₃ | 56.1 | 56.4 | -0.3 |

| OCH₃ | 61.5 | 61.8 | -0.3 |

| OCH₂O | 101.4 | 101.7 | -0.3 |

Computer-Assisted Structure Elucidation (CASE) Algorithms

Computer-Assisted Structure Elucidation (CASE) refers to the use of specialized software systems to determine the chemical structure of a molecule based on its spectroscopic data. rsc.orgmdpi.com These algorithms are designed to systematically analyze data from various sources, primarily MS, 1D NMR (¹H, ¹³C), and 2D NMR (COSY, HSQC, HMBC), to generate a complete list of all possible structures consistent with the data. researchgate.netabdn.ac.uk

The CASE process typically involves several key stages:

Data Input: The molecular formula, determined from high-resolution mass spectrometry, is entered along with all available NMR data. This includes the chemical shifts and multiplicities from 1D spectra and the correlations from 2D spectra. mdpi.com

Structure Generation: The algorithm generates all possible molecular fragments consistent with the NMR data and then assembles them into complete constitutional isomers that match the molecular formula. This is a combinatorial process that explores the entire solution space of possible structures. mdpi.com

Structure Filtering and Ranking: The generated candidate structures are then evaluated against the experimental data. Structures that are inconsistent with any of the spectroscopic constraints (e.g., an HMBC correlation) are eliminated. The remaining candidates are ranked based on a comparison of their predicted NMR spectra with the experimental data. rsc.orgresearchgate.net DFT calculations, as described in the previous section, are often integrated at this stage to provide highly accurate predicted spectra for ranking. mdpi.com

CASE systems are particularly powerful for solving complex structural problems and for revising previously misassigned structures of natural products. rsc.orgmdpi.comresearchgate.net In the case of this compound, a CASE program like ACD/Structure Elucidator would take the molecular formula (C₂₁H₁₉NO₆) and its NMR correlation data as input. hodoodo.com The program would then generate all possible isomers and rank the known structure of this compound as the most probable candidate, thus providing an unbiased confirmation of its structure.

The following table illustrates the typical spectroscopic data for this compound that would be used as input for a CASE algorithm.

Table 2: Spectroscopic Data for this compound as Input for a CASE Algorithm.

| Data Type | Information Provided | Example for this compound |

|---|---|---|

| Molecular Formula | Elemental composition and degree of unsaturation. | C₂₁H₁₉NO₆ hodoodo.com |

| ¹³C-NMR | Number and chemical environment of carbon atoms. | 21 carbon signals observed. researchgate.net |

| ¹H-NMR | Number, chemical environment, and coupling of protons. | Signals for aromatic, methoxy, and methylene protons. researchgate.net |

| HSQC | Direct one-bond ¹H-¹³C correlations. | Connects each proton to its directly attached carbon. |

| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations. | Provides connectivity between different parts of the molecule. |

| COSY | Correlations between J-coupled protons. | Identifies adjacent protons in spin systems. |

The synergistic use of DFT for accurate spectral prediction and CASE for exhaustive structural analysis represents the state-of-the-art in the structural elucidation of complex natural products like this compound, ensuring a high degree of confidence in the final assigned structure. emerginginvestigators.org

Biosynthetic Pathways and Biogenetic Relationships of Puntarenine

Precursor Identification and Early Steps in Isoquinoline (B145761) Alkaloid Biosynthesis

The biosynthetic journey to Puntarenine begins with the same initial building blocks and intermediates that give rise to thousands of other BIA structures, including morphine, codeine, and berberine (B55584). pnas.orggenome.jp

The ultimate precursor for the vast majority of benzylisoquinoline alkaloids is the amino acid L-tyrosine. uj.ac.zacdnsciencepub.comfrontiersin.org The biosynthesis begins with the conversion of L-tyrosine into two crucial derivatives that will form the two distinct halves of the characteristic benzylisoquinoline scaffold. cdnsciencepub.com

Dopamine (B1211576) : Through the action of enzymes such as tyrosine/dopa decarboxylase, tyrosine is converted to dopamine. This molecule provides the isoquinoline "upper" portion of the final alkaloid structure. cdnsciencepub.comoup.com

4-hydroxyphenylacetaldehyde (4-HPAA) : Tyrosine also serves as the precursor to 4-HPAA, which forms the benzyl (B1604629) "lower" portion of the alkaloid. frontiersin.orgoup.com

This dual utilization of tyrosine derivatives is a hallmark of the early stages of BIA biosynthesis. cdnsciencepub.com

The first committed step in the biosynthesis of virtually all 2,500 known BIAs is the condensation of dopamine and 4-hydroxyphenylacetaldehyde. oup.comnih.gov This critical reaction is a stereoselective Pictet-Spengler condensation catalyzed by the enzyme (S)-norcoclaurine synthase (NCS) . nih.govnih.govbiocyclopedia.com The product of this reaction, (S)-norcoclaurine , is the central precursor from which all subsequent structural diversity in this alkaloid class arises. oup.combiocyclopedia.com The formation of (S)-norcoclaurine establishes the fundamental 1-benzylisoquinoline (B1618099) core structure. oup.com

Role of Phenylalanine and Tyrosine Derivatives

Proposed Biosynthetic Routes to the this compound Skeleton

From the central intermediate (S)-norcoclaurine, the pathway proceeds toward more complex structures. This compound's formation is believed to diverge from the main protoberberine pathway after the formation of key intermediates.

Following its formation, (S)-norcoclaurine undergoes a series of enzymatic modifications to yield (S)-reticuline , a pivotal branch-point intermediate in BIA metabolism. pnas.orgoup.comnih.gov This transformation involves a sequence of reactions catalyzed by specific enzymes:

6-O-methylation : (S)-norcoclaurine is methylated by norcoclaurine 6-O-methyltransferase (6OMT) to produce (S)-coclaurine. nih.govbiocyclopedia.com

N-methylation : Coclaurine N-methyltransferase (CNMT) then adds a methyl group to the nitrogen atom, yielding N-methylcoclaurine. nih.govbiocyclopedia.com

3'-hydroxylation : A cytochrome P450 hydroxylase (CYP80B1) introduces a hydroxyl group to form 3'-hydroxy-N-methylcoclaurine. nih.govbiocyclopedia.com

4'-O-methylation : Finally, 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) catalyzes the last methylation step to produce (S)-reticuline. nih.govbiocyclopedia.com

(S)-Reticuline stands at a metabolic crossroads, directing carbon flux toward numerous BIA subgroups, including the protoberberines, from which this compound is likely derived. oup.comnih.gov

This compound has been isolated from Berberis empetrifolia, a species belonging to a genus known for producing protoberberine alkaloids like berberine. uj.ac.zaresearchgate.net This co-occurrence strongly suggests a close biogenetic relationship. The biosynthesis of protoberberines is a well-characterized branch of the BIA pathway that begins with (S)-reticuline. oup.comresearchgate.net

The committed step in this branch is the conversion of (S)-reticuline to (S)-scoulerine , the common precursor for all protoberberine alkaloids. oup.comnih.gov This reaction is catalyzed by the berberine bridge enzyme (BBE) , a flavin-dependent oxidase that forms the characteristic C-N-C bridge (the "berberine bridge") of the tetracyclic protoberberine skeleton by cyclizing the N-methyl group of reticuline. frontiersin.orgnih.govexpasy.orgredalyc.org (S)-scoulerine is then further metabolized through a series of methylation and oxidation steps to yield alkaloids such as berberine and palmatine (B190311) . biocyclopedia.comresearchgate.net

The direct, enzymatically-proven pathway to this compound has not been fully elucidated. However, its structure suggests a significant rearrangement of a protoberberine precursor. The proposed biosynthesis for the structurally related aporhoeadane alkaloid, chilenine (B1249527) , from berberine provides a plausible model for the formation of this compound. researchgate.net

This proposed divergent pathway likely involves:

Oxidative Cleavage : A protoberberine alkaloid, such as berberine, undergoes oxidative cleavage.

Ring Expansion and Rearrangement : This is followed by a complex rearrangement of the molecular skeleton, leading to the expansion of one of the six-membered rings into the seven-membered azepine ring system characteristic of this compound. researchgate.net

It has also been noted that some related structures, like magallanesine, can be formed as artifacts during the isolation process, particularly when using chlorinated solvents. hebmu.edu.cn While this compound is considered a natural product, this highlights the chemical reactivity of the protoberberine skeleton and its potential to undergo non-enzymatic rearrangements to form novel structures. However, the isolation of this compound from multiple sources suggests a true, enzyme-mediated biosynthetic origin. uj.ac.zaresearchgate.netuodiyala.edu.iq

Mentioned Chemical Compounds

Connection to Berberine Biosynthesis and Related Protoberberine Alkaloids

Enzymatic Systems Involved in this compound Biosynthesis

The specific enzymatic machinery responsible for the biosynthesis of this compound has not been fully elucidated in scientific literature. This compound is a rare isohomoprotoberberine alkaloid, and some studies suggest it may be an artifact formed during chromatographic isolation rather than a true natural product. researchgate.net However, assuming it is a naturally occurring metabolite, its biosynthesis would logically be derived from the well-established benzylisoquinoline alkaloid (BIA) pathway. The following sections describe the hypothetical enzymatic systems and regulatory mechanisms based on known analogous pathways.

Identification and Characterization of Biosynthetic Enzymes

Direct identification and characterization of enzymes for this compound synthesis are not available. The proposed biosynthetic route would involve a series of enzymatic transformations starting from common BIA precursors. The key structural feature of this compound, a seven-membered benzazepine ring system fused to an isoquinoline moiety, suggests a complex rearrangement or expansion of a precursor scaffold, likely a protoberberine alkaloid. ontosight.airesearchgate.net

The biosynthesis of protoberberine alkaloids, such as berberine, is known to originate from (S)-reticuline. acs.org A proposed biogenesis for the structurally related aporhoeadane alkaloid, chilenine, involves the oxidative transformation of berberine, which may serve as a model for this compound formation. researchgate.net The types of enzymes that would be hypothetically involved in such a pathway are detailed below.

Table 1: Hypothetical Enzymes in this compound Biosynthesis

| Enzyme Class | Proposed Function in this compound Pathway | Example from Analogous Pathways |

|---|---|---|

| Berberine Bridge Enzyme (BBE) | Catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the "berberine bridge," leading to the protoberberine scaffold (e.g., (S)-scoulerine), a likely precursor to this compound. acs.orgsmolecule.com | Berberine Bridge Enzyme in Papaver somniferum. smolecule.com |

| Cytochrome P450 Monooxygenases (CYP450s) | Involved in various hydroxylation and O-methylation steps, as well as the formation of the methylenedioxy bridge, a key feature of this compound. researchgate.net Could also be responsible for the oxidative cleavage and rearrangement of the protoberberine ring system. | (S)-cheilanthifoline synthase (CYP719A25) and (S)-stylopine synthase (CYP719A20) form methylenedioxy bridges. researchgate.netwikipedia.org |

| O-Methyltransferases (OMTs) | Catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to hydroxyl groups on the alkaloid scaffold, accounting for the two methoxy (B1213986) groups in this compound's structure. nih.govnih.gov | Scoulerine 9-O-methyltransferase (SOMT) in BIA pathways. nih.gov |

| Oxidoreductases/Dehydrogenases | Could be involved in the final oxidative steps leading to the formation of the two dione (B5365651) (ketone) functionalities present in the this compound molecule. researchgate.net | N/A (Hypothesized for late-stage tailoring) |

| Unknown Rearrangement Enzyme(s) | A key, yet-unidentified enzyme or enzyme complex would be required to catalyze the skeletal rearrangement from a protoberberine precursor to the unique isohomoprotoberberine (benzazepine) core of this compound. researchgate.net | The proposed transformation of berberine to prechilenine is a model for such a ring expansion. researchgate.net |

Gene Expression and Regulation of Biosynthetic Pathways

The regulation of gene expression for this compound biosynthesis is uncharacterized. However, insights can be drawn from studies on other benzylisoquinoline alkaloids in plants like Papaver somniferum (opium poppy) and Coptis japonica. nih.govplos.org In these systems, the expression of alkaloid biosynthetic genes is tightly controlled at the transcriptional level. libretexts.orguwa.edu.aumicrobenotes.com

Key regulatory components include specific families of transcription factors, such as WRKY and basic helix-loop-helix (bHLH) proteins. plos.org These transcription factors bind to promoter regions of the biosynthetic genes, activating or repressing their transcription in a coordinated manner. libretexts.orgyoutube.com This regulation allows the plant to control the production of alkaloids in response to developmental cues (e.g., specific tissues or growth stages) and environmental stimuli (e.g., pathogen attack or wounding).

Overexpression of a WRKY transcription factor from Coptis japonica in California poppy cells led to increased transcript levels of several BIA biosynthetic enzymes and enhanced accumulation of alkaloids like sanguinarine (B192314) and protopine (B1679745). plos.org This demonstrates the role of these factors as master regulators of the pathway. It is plausible that the hypothetical genes encoding this compound biosynthetic enzymes would be part of a similar regulatory network, ensuring that their expression is spatially and temporally controlled within the source plant, such as Berberis empetrifolia or Thalictrum glandulosissimum. uodiyala.edu.iqresearchgate.net

Comparative Biogenetic Studies of this compound with Analogous Alkaloids

This compound belongs to the vast and diverse class of isoquinoline alkaloids. ontosight.ainih.gov Its unique isohomoprotoberberine structure can be understood by comparing its proposed biogenesis with that of related, well-characterized alkaloids.

Relationship to Protopine Alkaloids (e.g., Allocryptopine (B104922), Cryptopine)

Protopine alkaloids, such as allocryptopine and cryptopine, are widely distributed in the Papaveraceae family and are biogenetically derived from the same protoberberine precursors that are proposed for this compound. wikipedia.orgnih.gov The biosynthesis of protopine proceeds from the protoberberine intermediate (S)-stylopine. wikipedia.org This precursor undergoes N-methylation followed by hydroxylation, leading to a spontaneous ring cleavage of the central B-ring to form the ten-membered ring characteristic of the protopine skeleton. smolecule.com

Both this compound and protopine alkaloids share a common origin from the tetracyclic protoberberine scaffold. However, they represent divergent evolutionary outcomes from this central intermediate:

Protopine Pathway: Involves cleavage of the C-N bond within the protoberberine B-ring.

Hypothetical this compound Pathway: Involves a more complex skeletal rearrangement and ring expansion of the protoberberine core to form the seven-membered benzazepine ring. researchgate.net

Table 2: Biogenetic Comparison of this compound and Protopine Alkaloids

| Compound | Alkaloid Subclass | Key Structural Features | Proposed Biogenetic Precursor | Key Transformation |

|---|---|---|---|---|

| This compound | Isohomoprotoberberine | Benzazepine (7-membered N-ring), dione, methylenedioxy bridge, dimethoxy groups. ontosight.aihodoodo.com | Protoberberine Alkaloid (e.g., Berberine-like) | Skeletal rearrangement and ring expansion. researchgate.net |

| Allocryptopine | Protopine | 10-membered N-ring, carbonyl group, methylenedioxy bridge, dimethoxy groups. medchemexpress.com | Protoberberine Alkaloid (e.g., (S)-Stylopine) | N-methylation and oxidative C-N bond cleavage. smolecule.comwikipedia.org |

| Cryptopine | Protopine | 10-membered N-ring, carbonyl group, methylenedioxy bridge, dimethoxy groups. smolecule.com | Protoberberine Alkaloid (e.g., (S)-Stylopine) | N-methylation and oxidative C-N bond cleavage. smolecule.comwikipedia.org |

Biogenetic Connections to Other Isoquinoline-Derived Scaffolds

The biosynthesis of all isoquinoline alkaloids begins with the amino acid tyrosine, which is converted into the central intermediate (S)-reticuline. acs.orguj.ac.za From (S)-reticuline, biosynthetic pathways diverge to create an immense diversity of chemical scaffolds. This compound's proposed origin from a protoberberine intermediate places it firmly within this intricate metabolic network.

The protoberberine scaffold is a major branch point in BIA metabolism. It not only serves as the precursor to protopines and potentially this compound but also gives rise to other important alkaloid types, such as:

Benzophenanthridine Alkaloids (e.g., Sanguinarine): Formed from protoberberine precursors through further enzymatic modifications.

Aporhoeadane Alkaloids (e.g., Chilenine): Believed to be formed via the oxidative rearrangement of berberine, providing a strong parallel for the proposed biogenesis of this compound's unique skeleton. researchgate.net

Phthalideisoquinoline Alkaloids (e.g., Noscapine): Represent another major branch where protoberberine intermediates are cleaved and rearranged.

The existence of this compound, whether as a true natural product or a reactive artifact, highlights the chemical potential inherent in the protoberberine scaffold. The enzymatic machinery of plants has evolved to modify this core structure through ring cleavage, expansion, and rearrangement, leading to the vast structural and functional diversity observed in the isoquinoline alkaloid family. nih.govresearchgate.net

Chemical Synthesis and Derivatization Strategies for Puntarenine

Total Synthesis Approaches to the Puntarenine Core Structure

The total synthesis of the aporhoeadane skeleton, the fundamental structure of this compound and its analogues like chilenine (B1249527) and lennoxamine (B1248200), has been accomplished through various innovative routes. These strategies aim to efficiently construct the fused seven- and five-membered ring system. A general and concise strategy has been developed that enables the collective total syntheses of over 50 protoberberine and five aporhoeadane alkaloids, demonstrating the maturity of synthetic approaches to this class of compounds. nih.govresearchgate.netjst.go.jp

Intramolecular Aryl Radical Cyclization for Macrocycle Formation

Intramolecular aryl radical cyclization is a powerful method for forming the intricate ring systems of aporhoeadane alkaloids. One notable strategy involves the cyclization of an aryl radical onto an acetylene (B1199291) moiety to form a macrocycle, which then undergoes a transannular cyclization to yield the target skeleton.

Researchers have synthesized the isoindolo[1,2-b] thieme-connect.combenzazepine skeleton, present in the related alkaloid lennoxamine, by first creating a 10-membered lactam through the intramolecular addition of an aryl radical to a (trimethylsilyl)acetylene group. nih.govresearchgate.net This macrocyclic intermediate is then induced to cyclize across the ring (transannular cyclization) to form the fused bicyclic core. colab.ws

Another approach utilizes a tributyltin hydride (Bu₃SnH)-mediated 5-exo-trig aryl radical cyclization. In this method, an N-(o-bromoaroyl)enamine undergoes cyclization to exclusively form an isoindolone intermediate. researchgate.net This isoindolone is a versatile precursor that can be elaborated into key intermediates for the synthesis of the aporhoeadane alkaloid chilenine. researchgate.net

Strategies for Constructing the Isoquino[1,2-b]benzazepine Skeleton

The construction of the isoquino[1,2-b] thieme-connect.combenzazepine or the isomeric isoindolobenzazepine skeleton, the core of this compound, has been achieved through several strategic bond formations. The name "isoquino[1,2-b] conicet.gov.arbenzazepine" appears to be a typographical error, with the literature describing the synthesis of the isoquino[1,2-b] thieme-connect.combenzazepine and isoindolobenzazepine systems.

Key strategies include:

Radical-Mediated Macrocyclization-Transannulation : As described previously, the formation of an 11-membered ring stilbene (B7821643) lactam via radical macrocyclization, followed by a regioselective transannular cyclization, yields the isoquino[1,2-b] thieme-connect.combenzazepine framework. nih.govacs.org

Ring Expansion : A novel method involves the expansion of a six-membered isoindoloisoquinoline ring into the seven-membered benzazepine system found in lennoxamine and chilenine. researcher.lifecolab.wsclockss.org This approach utilizes N-tertiary acyliminium ion intermediates to facilitate the rearrangement. clockss.org

Intramolecular Acylation : A concise route to chilenine and its analogue deoxychilenine employs an intramolecular chemoselective acylation of a highly functionalized isoindole as the key ring-closing step. thieme-connect.comthieme-connect.com

Palladium-Catalyzed Arylation : Palladium-catalyzed reactions provide an efficient means to form the azepine ring. One such method is the intramolecular α-arylation of a ketone. researchgate.net Another is the intramolecular arylation of tertiary enamides, which has been applied to the total synthesis of palmanine, lennoxamine, and chilenamine. unifr.ch

Step-by-Step Synthetic Routes and Key Reaction Methodologies

A representative total synthesis of (±)-chilenine, which shares the same core as this compound, was reported by Wakchaure and Argade. This route highlights the use of an intramolecular chemoselective acylation. thieme-connect.comthieme-connect.com

The synthesis commences with the reaction of 3,4-dimethoxyhomophthalic anhydride (B1165640) and 6-bromohomopiperonylamine. This sequence proceeds through several key transformations to construct the final isoindolobenzazepine structure.

Key Synthetic Steps for (±)-Chilenine:

| Step | Starting Material(s) | Key Reagents and Conditions | Product | Purpose |

| 1 | 3,4-Dimethoxyhomophthalic anhydride, 6-Bromohomopiperonylamine | o-Dichlorobenzene, reflux | Bromo-homophthalimide intermediate | Formation of the isoindole nitrogen-containing ring. |

| 2 | Bromo-homophthalimide intermediate | O₂ (gas), DMSO, room temp. | Oxidized bromo-homophthalimide | Facile air-oxidation to introduce a key carbonyl group. |

| 3 | Oxidized bromo-homophthalimide | t-BuLi, THF, HMPA, -78 °C | (±)-Deoxychilenine | Intramolecular chemoselective acylation via lithium-halogen exchange to form the seven-membered ring. |

| 4 | (±)-Deoxychilenine | NBS, AIBN, CCl₄, reflux | Bromo-intermediate | Allylic bromination adjacent to the carbonyl group. |

| 5 | Bromo-intermediate | DBU, CH₂Cl₂, reflux | Enone intermediate | Elimination to form an α,β-unsaturated ketone. |

| 6 | Enone intermediate | m-CPBA, CH₂Cl₂, reflux | (±)-Chilenine | Epoxidation of the enone to install the final hydroxyl group. |

This synthetic sequence demonstrates an efficient construction of the aporhoeadane core, providing access to complex members of this alkaloid family. thieme-connect.com

Asymmetric Synthesis of Chiral this compound Scaffolds

While this compound itself is an achiral molecule, many related aporhoeadane alkaloids, such as lennoxamine, possess a stereogenic center and are chiral. The development of asymmetric syntheses for these scaffolds is crucial for studying their specific biological activities.

The first asymmetric synthesis of (+)-lennoxamine was a landmark achievement in the field. researchgate.net More recently, an enantioselective total synthesis of (S)-(+)-lennoxamine was developed, achieving a high enantiomeric excess. colab.ws The key step in this synthesis was an asymmetric hydrogen-transfer reaction. This critical transformation employed a ruthenium catalyst coordinated with a chiral L-proline-tetrazole ligand to induce stereoselectivity, thereby establishing the chiral center in the target molecule. colab.ws Other strategies for asymmetric synthesis often rely on the use of chiral auxiliaries, chiral reagents, or other chiral catalysts to control the stereochemical outcome of the reaction. york.ac.ukfrontiersin.org

Synthetic Modifications and Derivatization of this compound

The modification of the this compound core structure allows for the creation of new analogues, which can be used to explore structure-activity relationships.

Synthesis of Semisynthetic Analogues with Modified Functional Groups

The synthesis of analogues of the aporhoeadane family has been achieved both through total synthesis and by modification of isolated natural products. For example, (±)-deoxychilenine, which lacks the hydroxyl group of chilenine, was synthesized in a divergent route from a common intermediate used for the synthesis of chilenine itself. thieme-connect.comthieme-connect.com

A review of the aporhoeadane alkaloids details a number of synthetic analogues that have been prepared. researchgate.net These include compounds where the substitution pattern on the aromatic rings has been altered or where the core ring structure itself has been modified. One example provided is the synthesis of a chilenine analogue starting from 3,4-dimethoxyphenethylamine (B193588) and ninhydrin. researchgate.net Such synthetic efforts are essential for creating a library of related compounds to probe their biological functions.

Exploration of Derivatives for Structure-Activity Relationship (SAR) Studies

The exploration of derivatives is a cornerstone of medicinal chemistry, aimed at understanding how specific structural features of a molecule contribute to its properties. In the context of this compound, the synthetic exploration for Structure-Activity Relationship (SAR) studies would involve the systematic modification of its core structure. While the biological outcomes are beyond the scope of this discussion, the synthetic strategies themselves are a significant area of chemical research.

The primary goals for creating this compound derivatives would be to probe the importance of its various functional groups and structural domains. Key areas for modification include:

Aromatic Ring Substituents: The effects of the methylenedioxy and methoxy (B1213986) groups on the aromatic rings are prime targets for investigation. Synthesizing analogues with different substitution patterns—such as hydroxy, ethoxy, or halogen groups—would be a primary objective.

Lactam Carbonyl Group: The reactivity and electronic influence of the lactam carbonyl can be explored by reducing it to an amine or converting it to a thioamide.

Seven-Membered Ring: Modifications to the seven-membered B-ring, such as introducing substituents or altering its conformation, could be explored, although this would likely involve more complex, multi-step syntheses.

The synthesis of these derivatives often starts from a common advanced intermediate or from the natural product itself, if it is readily available. The table below outlines potential synthetic modifications for SAR exploration.

Table 1: Synthetic Exploration of this compound Derivatives for SAR Studies

| Target Modification Area | Original Functional Group | Potential Synthetic Modification | Synthetic Rationale |

|---|---|---|---|

| Ring A Substituents | Methylenedioxy | Dihydroxy | Cleavage of the methylenedioxy bridge (e.g., using BBr₃). |

| Ring D Substituents | Methoxy Groups | Hydroxy or other Alkoxy Groups | Demethylation (e.g., with BBr₃) followed by re-alkylation. |

| Lactam Functionality | Carbonyl (C=O) | Amine (CH₂) | Reduction of the lactam using strong reducing agents like LiAlH₄. |

These synthetic efforts are crucial for building a library of related compounds, which is the first step in any systematic SAR study. ekb.egnih.govrsc.org

Mechanistic Investigations of Key Synthetic Reactions

Understanding the mechanisms of the reactions used to construct this compound is fundamental to optimizing existing routes and designing new ones. Key mechanistic pathways proposed in its formation involve radical chains and the strategic cleavage of strained intermediates.

Radical chain reactions are processes in which a reactive species with an unpaired electron (a radical) drives a series of repeating steps. These reactions are characterized by three distinct phases: initiation, propagation, and termination. libretexts.orgsavemyexams.com

Initiation: The initial formation of a radical species, often requiring an input of energy like heat or UV light. libretexts.org

Propagation: A series of steps where a radical reacts with a stable molecule to form a product and a new radical, which continues the chain. nih.gov

Termination: The destruction of radicals, usually by two radicals combining, which ends the chain reaction. savemyexams.com

In the context of this compound, it has been suggested that its formation can arise from the reaction of berberine (B55584) with chloroform (B151607), particularly during extraction procedures. This process can involve radical intermediates. The reaction of chloroform under certain conditions can generate radical species. The propagation steps would then involve the reaction of these radicals with the berberine skeleton, leading to the incorporation of a dichloromethyl group and subsequent rearrangement to the expanded ring system of this compound.

Table 2: General Phases of a Radical Chain Reaction

| Phase | Description | Generic Example (R• = Radical, X-Y = Reagent) |

|---|---|---|

| Initiation | A non-radical species is converted into radicals. | X-Y → X• + Y• |

| Propagation | A radical reacts to form a new bond and a new radical. This phase consists of at least two steps that repeat. | R• + A-B → R-A + B•B• + X-Y → B-X + Y• |

| Termination | Two radicals combine to form a stable, non-radical product, stopping the chain. | R• + R• → R-R |

A key proposal for the formation of this compound's unique seven-membered ring involves the rearrangement of a protoberberine precursor via an aziridinium (B1262131) intermediate. Aziridines are high-energy, three-membered rings containing a nitrogen atom. metu.edu.trnih.gov The strain in this ring makes them valuable synthetic intermediates, prone to ring-opening reactions when treated with various reagents. researchgate.netorganic-chemistry.org

In the proposed pathway for this compound, a berberine-chloroform adduct is thought to rearrange into an intermediate containing a dichloromethyl group and a transient aziridine (B145994) ring fused to the alkaloid skeleton. The crucial step is the subsequent directed cleavage and rearrangement of this strained aziridine. The reductive opening of the aziridine ring, coupled with hydrolysis of the gem-dichloride, would lead to the formation of the isohomoprotoberberine skeleton. This strategic use of a strained aziridine ring allows for a skeletal rearrangement that would be difficult to achieve through other means, effectively expanding the six-membered B-ring of the protoberberine core into the seven-membered ring of this compound. nih.gov

Table 3: Aziridine Precursor in this compound Synthesis

| Reaction Stage | Key Structural Feature | Transformation |

|---|---|---|

| Precursor | Fused Aziridine Ring Intermediate | A strained, three-membered heterocyclic ring. |

| Cleavage | Reductive Ring Opening | The C-N bond of the aziridine is cleaved, releasing ring strain. |

| Product Skeleton | Isohomoprotoberberine Core | Formation of the expanded seven-membered ring characteristic of this compound. |

Radical Chain Mechanisms in this compound Synthesis

Biomimetic Synthesis Approaches for this compound

Biomimetic synthesis is a strategic approach in organic chemistry that aims to replicate nature's biosynthetic pathways in a laboratory setting. researchgate.net This strategy often leads to efficient and elegant syntheses of complex natural products by mimicking key bond-forming events like cyclizations, rearrangements, and redox reactions that occur in living organisms. wiley-vch.de

The proposed formation of this compound from berberine serves as a compelling example of a biomimetic or "artifact-based" synthesis. Berberine is a widely distributed natural alkaloid. The hypothesis that this compound is formed from berberine, potentially during the extraction process from plant material with solvents like chloroform, mimics a plausible degradation or transformation pathway that could occur naturally.

This approach is biomimetic because it starts from a closely related, naturally occurring precursor and uses a plausible chemical transformation to generate the target molecule. researchgate.net This contrasts with many traditional total syntheses that build a complex molecule from simple, non-natural starting materials through a lengthy, linear sequence of steps. By postulating that a common natural product can be converted into a more complex and unusual one through a simple reaction sequence, the biomimetic approach provides insight into the potential origins of structural diversity in alkaloids. researchgate.net

Mechanistic Research on the Biological Activities of Puntarenine

Molecular Mechanisms of Antimicrobial Action

Studies have evaluated Puntarenine's effectiveness against various microbial pathogens, revealing a selective spectrum of activity. The reported activities are generally described as "marginal," with specific minimum inhibitory concentrations (MICs) provided for certain fungal species. wikipedia.org

Antifungal Activity Against Dermatophytes (Trichophyton mentagrophytes)

This compound has demonstrated marginal antifungal activity against the dermatophytic fungus Trichophyton mentagrophytes. The Minimum Inhibitory Concentration (MIC) for this compound against T. mentagrophytes was determined to be 25 µg/mL. wikipedia.org

Table 1: Antifungal Activity of this compound Against Trichophyton mentagrophytes

| Organism | Activity | MIC (µg/mL) |

| Trichophyton mentagrophytes | Marginal | 25 |

Antifungal Activity Against Yeasts (Saccharomyces cerevisiae)

Similar to its effect on dermatophytes, this compound exhibited marginal activity against the yeast Saccharomyces cerevisiae. The MIC for this compound against S. cerevisiae was reported as 50 µg/mL. wikipedia.org

Table 2: Antifungal Activity of this compound Against Saccharomyces cerevisiae

| Organism | Activity | MIC (µg/mL) |

| Saccharomyces cerevisiae | Marginal | 50 |

Effects on Other Fungal Pathogens (e.g., Candida albicans, Cryptococcus neoformans, Mycobacterium intracellularae)

Beyond Trichophyton mentagrophytes and Saccharomyces cerevisiae, this compound was found to be inactive against other tested fungal pathogens, including Candida albicans and Cryptococcus neoformans. It also showed no activity against Mycobacterium intracellularae, which is a bacterium often associated with opportunistic infections. wikipedia.org

Table 3: Activity of this compound Against Other Fungal and Bacterial Pathogens

| Organism | Activity |

| Candida albicans | Inactive |

| Cryptococcus neoformans | Inactive |

| Mycobacterium intracellularae | Inactive |

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

In broader antimicrobial screening, this compound was reported to be inactive against representative Gram-positive and Gram-negative bacteria that were part of the test panel. wikipedia.org

Table 4: Antibacterial Activity of this compound

| Organism Type | Activity |

| Gram-Positive Bacteria | Inactive |

| Gram-Negative Bacteria | Inactive |

Interaction with Microbial Cellular Components and Processes

Modulation of Cell Wall and Membrane Integrity

Current scientific literature does not provide specific mechanistic details regarding how this compound interacts with microbial cellular components, such as cell wall or membrane integrity, to exert its observed marginal antimicrobial effects. The precise molecular targets or pathways modulated by this compound have not been elucidated in the available research.

Inhibition of Microbial Enzyme Systems

Specific data elucidating the precise mechanisms by which this compound inhibits microbial enzyme systems are limited in current research. While many antimicrobial agents exert their effects by targeting essential enzymes involved in microbial metabolism, growth, or survival, direct evidence detailing this compound's specific enzyme targets or the nature of its inhibitory action (e.g., competitive, non-competitive, irreversible) remains to be thoroughly investigated and published.

Interference with Nucleic Acid Synthesis or Protein Biogenesis

Similarly, direct mechanistic studies detailing this compound's interference with microbial nucleic acid synthesis (DNA or RNA) or protein biogenesis are not widely reported. Antibiotics often disrupt these vital cellular processes by inhibiting DNA replication enzymes (like DNA gyrase or topoisomerase IV), RNA transcription (e.g., RNA polymerase), or ribosomal function, thereby preventing the synthesis of essential proteins. youtube.comcreative-biolabs.comlibretexts.orgbiomol.comsigmaaldrich.com However, the specific pathways or molecular targets through which this compound might exert such effects have not been definitively established in the current scientific literature.

Microbial Resistance Mechanisms to this compound and Counteractive Strategies

Research specifically on microbial resistance mechanisms developed against this compound, or strategies to counteract such resistance, is not widely available. Microbial resistance to antimicrobial agents can arise through various mechanisms, including enzymatic inactivation of the drug, modification of the drug's target site, reduced drug uptake, or active efflux of the drug from the microbial cell. wikipedia.orgnih.govreactgroup.orgmdpi.com

Role of Efflux Pumps in Resistance

The role of efflux pumps in mediating resistance specifically to this compound has not been extensively studied or reported. Efflux pumps are transmembrane proteins that actively transport various compounds, including antibiotics, out of the bacterial cell, thereby reducing their intracellular concentration and conferring resistance. reactgroup.orgmdpi.commdpi.comgardp.orgnih.gov While efflux pumps are a common mechanism of multidrug resistance in bacteria, their direct involvement in this compound resistance requires further dedicated investigation.

Synergistic Effects with Established Antimicrobial Agents

Information on the synergistic effects of this compound when combined with established antimicrobial agents is scarce. Synergistic combinations are a crucial strategy to enhance antimicrobial efficacy, broaden the spectrum of activity, and combat the development of resistance. nih.govwikipedia.orgfrontiersin.orgnih.gov Such studies typically explore whether the combined effect of two agents is greater than the sum of their individual effects.

Comparative Mechanistic Studies with Related Alkaloids Bearing Antimicrobial Properties (e.g., Berberine (B55584), Palmatine)

While direct mechanistic data for this compound is limited, comparative studies with structurally related isoquinoline (B145761) alkaloids like berberine and palmatine (B190311), which also possess antimicrobial properties, can offer insights into potential mechanisms. These compounds have been more thoroughly investigated for their modes of action.

Berberine (PubChem CID: 2353) Berberine, a quaternary ammonium (B1175870) salt from the protoberberine group of benzylisoquinoline alkaloids, exhibits broad-spectrum antimicrobial activity through multiple mechanisms. wikipedia.orgnih.govyoutube.com

Inhibition of Microbial Enzyme Systems: Berberine has been shown to disrupt cell membranes and inhibit enzyme activity. nih.gov For instance, it can affect the synthesis of membrane ergosterol (B1671047), a crucial component of fungal cell membranes, and is proposed to inhibit CYP51, an enzyme involved in ergosterol biosynthesis. nih.govyoutube.com It can also inhibit telomerase by binding to G-quadruplex structures of DNA. creative-biolabs.com

Interference with Nucleic Acid Synthesis or Protein Biogenesis: Berberine targets bacterial cell walls, cell membranes, DNA, and RNA. youtube.com It can intercalate into DNA, leading to DNA damage and inhibition of cell replication. creative-biolabs.com Furthermore, berberine can disturb membrane potential and rigidity by forming reactive oxygen species (ROS). youtube.com Its influence on protein expression is also evident in its effects on efflux pumps. youtube.com

Modulation of Resistance Mechanisms (including Efflux Pumps): Berberine has been observed to affect efflux pumps, which are a significant mechanism of antibiotic resistance. youtube.comnih.gov It can inhibit antibiotic efflux, thereby enhancing the efficacy of other antimicrobial agents. nih.gov

Synergistic Effects with Antimicrobial Agents: Berberine is known to enhance the potency of various antibiotics and antifungal agents through synergistic interactions. mdpi.comnih.govyoutube.comnih.gov It can disrupt the biofilm matrix of several pathogens, including multidrug-resistant (MDR) bacteria and fungi, contributing to its wide-ranging antimicrobial activity. nih.govyoutube.comnih.gov For example, when combined with clindamycin (B1669177) and rifampicin, berberine displays synergistic antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a mechanism that involves the destruction of the bacterial cell wall and membrane. mdpi.com

Palmatine (PubChem CID: 19009) Palmatine is another isoquinoline alkaloid with documented pharmacological properties, including antimicrobial effects, particularly against Gram-positive bacteria. nih.govctdbase.orgdovepress.com

Antimicrobial Activity: Palmatine exhibits significant inhibitory effects against various bacteria and fungi, such as Staphylococcus aureus and Candida albicans. mdpi.com Its inhibitory effect on Gram-positive bacteria is notably stronger than on Gram-negative bacteria, and certain 9-O-substituted palmatine derivatives have shown even stronger antibacterial activity. ctdbase.orgmicrobenotes.com

Interference with Nucleic Acid Synthesis: Palmatine has been reported to induce apoptosis in human skin epithelial carcinoma cells (A431) by severely damaging DNA and inhibiting the activity of the Bcl-2 protein. ctdbase.org It is also noted to have DNA toxicity. sigmaaldrich.com

Modulation of Resistance Mechanisms (including Efflux Pumps): Palmatine has been identified as a plasmid-mediated quinolone resistance (PMQR) inhibitor. mdpi.com Studies involving molecular docking have shown that palmatine interacts with ciprofloxacin-resistant proteins like QnrS and AAC(6ʹ)-Ib-cr, which are associated with quinolone resistance. mdpi.com This suggests a potential role in counteracting resistance mechanisms, possibly by inhibiting efflux pumps or other resistance-conferring proteins. mdpi.combellarmine.edu

Synergistic Effects: Certain compounds, such as 5'-methoxyhydnocarpin (B1234337) (5' MHC), have been shown to increase the efficacy of palmatine (and berberine) by inhibiting the NorA efflux pump, highlighting a potential for synergistic applications. bellarmine.edu

These comparative studies suggest that this compound, given its structural similarity to berberine and palmatine, may share some of these mechanistic pathways in its biological activities, although direct experimental validation for this compound itself is needed to confirm these hypotheses.

Ecological and Evolutionary Context of Puntarenine Production

Role of Puntarenine in Plant Defense Mechanisms Against Herbivory and Pathogens

Plants employ a diverse array of defense mechanisms, ranging from physical barriers to the synthesis of chemical compounds, to protect themselves from threats such as herbivory and pathogen attack nih.govnih.govbritannica.com. Alkaloids, as a broad class of nitrogenous specialized metabolites, are widely recognized for their defensive properties researchgate.net. This compound, as an isoquinoline (B145761) alkaloid, contributes to this chemical defense arsenal.

Defense Against PathogensResearch indicates that this compound exhibits antimicrobial properties, specifically demonstrating activity against certain fungal and yeast species. It has shown marginal activity against the dermatophytic fungus Trichophyton mentagrophytes and the yeast Saccharomyces cerevisiaefrontiersin.orgepdf.pubresearchgate.net. This antifungal action suggests a direct role in protecting the producing plant from microbial infections. The presence of such compounds helps plants ward off pathogenic microorganisms, which can cause significant economic losses and hinder plant productivityresearchgate.netmdpi.comjournalmrji.com.

Table 1: Antifungal Activity of this compound

| Target Organism | Type | Activity Observed | Reference |

| Trichophyton mentagrophytes | Fungus | Marginal activity | frontiersin.orgepdf.pubresearchgate.net |

| Saccharomyces cerevisiae | Yeast | Marginal activity | frontiersin.orgepdf.pubresearchgate.net |

Chemoecological Interactions Involving this compound-Producing Plants

The presence of this compound facilitates various chemoecological interactions, influencing the dynamics between the producing plant and other organisms in its environment.

Allelopathic PotentialAllelopathy, a phenomenon where plants release biochemicals that influence the growth, survival, reproduction, or behavior of other organisms, is a significant ecological role for many alkaloidsnumberanalytics.commdpi.comnih.gov. While direct evidence for this compound's allelopathic effects is not explicitly detailed, alkaloids in general can inhibit seed germination or root growth of neighboring plants, thereby providing a competitive advantage to the producing plantnumberanalytics.comuodiyala.edu.iq. Given this compound's nature as an alkaloid, it is plausible that it could contribute to such interactions within its plant hosts.

Geographic and Environmental Influences on this compound Biosynthesis and Accumulation

The biosynthesis and accumulation of specialized metabolites like this compound are not static processes but can be influenced by a variety of geographic and environmental factors.

Plant Sources and Distributionthis compound has been identified in several plant species, indicating its presence across different geographic regions:

Xanthorhiza simplicissima (yellowroot): This plant, from which this compound was isolated from the whole plant, is native to the southeastern United States frontiersin.orgepdf.pubbioone.org. It thrives in specific environmental conditions, including shaded, moist areas, rich and damp woodlands, rocky streamsides, and mountain bogs, and prefers acidic soils bioone.org. The distribution of X. simplicissima may be influenced by factors such as rising global temperatures and local harvesting bioone.org.

Berberis actinacantha: this compound has been isolated from the roots of this plant epdf.pub.

Berberis empetrifolia: This species, also reported as a source of this compound, is distributed in Southern South America, specifically in areas like Argentina Northwest, Argentina South, Chile Central, and Chile South researchgate.netplantaedb.comuj.ac.zascribd.com.

Table 2: Plant Sources and Geographic Distribution of this compound

| Plant Species | Part Isolated From | Geographic Distribution (Native/Primary) | Reference |

| Xanthorhiza simplicissima | Whole plant | Southeastern United States | frontiersin.orgepdf.pubbioone.org |

| Berberis actinacantha | Roots | (Specific distribution not detailed) | epdf.pub |

| Berberis empetrifolia | (Not specified) | Southern South America (Argentina, Chile) | researchgate.netplantaedb.comuj.ac.zascribd.com |

Evolutionary Significance of Alkaloid Production in Plant Adaptation

The widespread occurrence and diversity of alkaloids in the plant kingdom underscore their profound evolutionary significance in plant adaptation.

Advanced Analytical Techniques for Quantifying and Characterizing Puntarenine

Chromatographic Methods for Quantitative Analysis

Chromatographic techniques are fundamental in analytical chemistry for separating components of a mixture, allowing for their individual quantification. For a compound like Puntarenine, which is likely to be extracted from a plant matrix containing other related alkaloids and secondary metabolites, separation is a critical first step.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering faster analysis times and higher resolution compared to conventional High-Performance Liquid Chromatography (HPLC). eag.comajpaonline.com This is achieved by using columns with smaller particle sizes (less than 2 µm), which requires higher operating pressures. eag.com